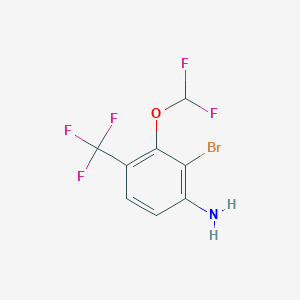
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline, also known as BDFMA, is an organic compound with a wide range of applications in the field of organic chemistry. It is a brominated aniline derivative, which is a type of aromatic compound. BDFMA is a colorless solid that is soluble in organic solvents. It is a versatile compound and has been used in a variety of synthetic reactions such as the synthesis of heterocycles, the preparation of amines, and the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline is based on its ability to form a stable bromine-aniline complex. In this complex, the bromine atom is bonded to the aniline ring, which stabilizes the molecule and makes it more reactive. This increased reactivity allows this compound to undergo a variety of reactions, such as the formation of heterocycles and amines.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline in laboratory experiments include its low cost, its availability, and its versatility. It is also relatively easy to work with, as it is soluble in organic solvents and can be easily stored and handled. The main limitation of this compound is that it is a relatively unstable compound and can decompose if stored improperly.
Zukünftige Richtungen
In the future, 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline may be used in the synthesis of more complex molecules, such as peptides and proteins. It may also be used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, this compound may be used in the synthesis of materials for use in nanotechnology and other advanced technologies. Finally, further research into the mechanism of action of this compound may lead to the development of new synthetic methods and applications.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyrrolidine and piperidine, which are important building blocks in the synthesis of pharmaceuticals. It has also been used in the synthesis of amines, which are important intermediates in the synthesis of drugs. Additionally, this compound has been used in the synthesis of peptides, which are important in the study of protein structure and function.
Eigenschaften
IUPAC Name |
2-bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-5-4(15)2-1-3(8(12,13)14)6(5)16-7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCVHUSBJGABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



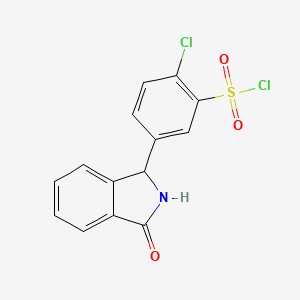
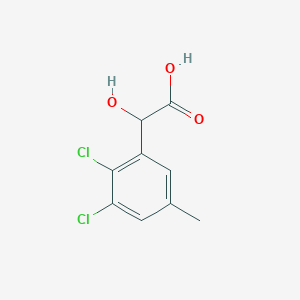
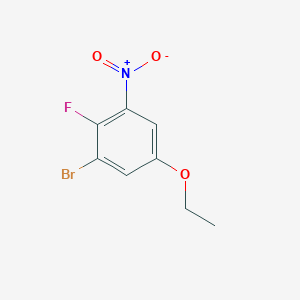
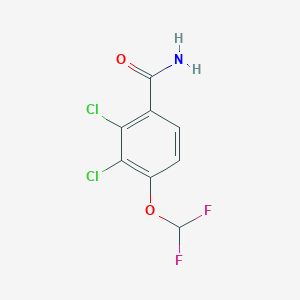

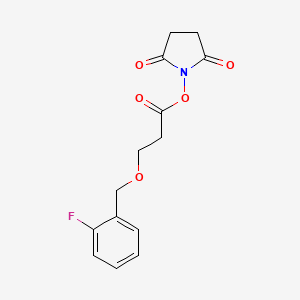


![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate](/img/structure/B1459782.png)
![3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1459783.png)



